NAD (sodium)
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Overview
Description
Nicotinamide adenine dinucleotide (sodium) is a coenzyme found in all living cells. It plays a crucial role in metabolism by participating in redox reactions, where it alternates between oxidized (NAD⁺) and reduced (NADH) forms. This compound is essential for energy production, DNA repair, and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinamide adenine dinucleotide (sodium) can be synthesized through various methods. One common approach involves the enzymatic conversion of nicotinamide to nicotinamide mononucleotide, followed by the addition of adenosine triphosphate to form nicotinamide adenine dinucleotide . The reaction conditions typically require a buffered aqueous solution and specific enzymes such as nicotinamide phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase.
Industrial Production Methods
Industrial production of nicotinamide adenine dinucleotide (sodium) often involves microbial fermentation. Genetically engineered strains of bacteria or yeast are used to produce the compound in large quantities. The fermentation process is optimized for high yield and purity, followed by extraction and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Nicotinamide adenine dinucleotide (sodium) undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: It alternates between its oxidized (NAD⁺) and reduced (NADH) forms, playing a key role in cellular respiration and energy production.
Substitution Reactions: It can participate in substitution reactions where functional groups are exchanged, often involving enzymes as catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving nicotinamide adenine dinucleotide (sodium) include:
Enzymes: Such as dehydrogenases and oxidoreductases, which facilitate redox reactions.
Buffers: To maintain the pH and stability of the reaction environment.
Major Products Formed
The major products formed from reactions involving nicotinamide adenine dinucleotide (sodium) include reduced nicotinamide adenine dinucleotide (NADH) and various metabolites involved in metabolic pathways .
Scientific Research Applications
Nicotinamide adenine dinucleotide (sodium) has a wide range of scientific research applications:
Chemistry: It is used as a coenzyme in various biochemical assays and studies involving redox reactions.
Biology: It plays a crucial role in cellular metabolism, DNA repair, and signaling pathways.
Medicine: It is studied for its potential therapeutic effects in aging, cancer, and metabolic disorders.
Industry: It is used in the production of biofuels and other biotechnological applications.
Mechanism of Action
Nicotinamide adenine dinucleotide (sodium) exerts its effects through its role as a coenzyme in redox reactions. It acts as an electron carrier, accepting electrons during oxidation reactions and donating them during reduction reactions. This process is essential for energy production in cells. Additionally, it serves as a substrate for enzymes involved in DNA repair and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide adenine dinucleotide phosphate (NADP⁺): Similar to nicotinamide adenine dinucleotide (sodium), but with an additional phosphate group.
Nicotinamide mononucleotide (NMN): A precursor to nicotinamide adenine dinucleotide (sodium) and is involved in its biosynthesis.
Nicotinamide riboside (NR): Another precursor that can be converted into nicotinamide adenine dinucleotide (sodium) in cells.
Uniqueness
Nicotinamide adenine dinucleotide (sodium) is unique in its dual role as both an oxidizing and reducing agent, making it essential for a wide range of metabolic processes. Its ability to participate in redox reactions and serve as a substrate for various enzymes distinguishes it from other similar compounds .
Properties
Molecular Formula |
C21H26N7NaO14P2 |
---|---|
Molecular Weight |
685.4 g/mol |
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H27N7O14P2.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |
InChI Key |
OGCURMAMSJFXSG-QYZPTAICSA-M |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+] |
Origin of Product |
United States |
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